molecular formula C5H8ClN3O B2537561 (6-Aminopyridazin-3-yl)methanol hydrochloride CAS No. 2060043-43-6

(6-Aminopyridazin-3-yl)methanol hydrochloride

Cat. No.: B2537561
CAS No.: 2060043-43-6
M. Wt: 161.59
InChI Key: MGENEILFGHFAHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridazin-3-yl)methanol hydrochloride involves several steps. One common method includes the reaction of 6-aminopyridazine with formaldehyde under acidic conditions to form the intermediate (6-aminopyridazin-3-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Different substituted pyridazine derivatives.

Scientific Research Applications

(6-Aminopyridazin-3-yl)methanol hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (6-Aminopyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (6-Aminopyridazin-3-yl)methanol
  • (6-Aminopyridazin-3-yl)methanol acetate
  • (6-Aminopyridazin-3-yl)methanol sulfate

Uniqueness

(6-Aminopyridazin-3-yl)methanol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

(6-aminopyridazin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENEILFGHFAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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